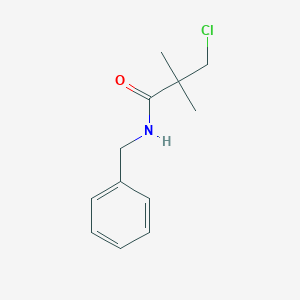

N1-Benzyl-3-chloro-2,2-dimethylpropanamide

Description

Contextualization within Contemporary Organic Amide Chemistry

Amides are a cornerstone of organic chemistry and biochemistry, forming the backbone of proteins and finding widespread use in pharmaceuticals and materials science. The synthesis of amides is a fundamental transformation, often achieved by reacting a carboxylic acid derivative with an amine. The Schotten-Baumann reaction, for instance, describes the synthesis of amides from amines and acid chlorides.

N-benzyl amides, a subclass to which N1-Benzyl-3-chloro-2,2-dimethylpropanamide belongs, are of particular interest. The benzyl (B1604629) group can serve as a protecting group for amines, which can later be removed through methods like catalytic hydrogenation. researchgate.net Furthermore, the presence of a benzyl group can influence the biological activity of a molecule. For example, N-benzylbenzamide has been shown to inhibit the activity of tyrosinase. chemicalbook.com

The reactivity of the amide bond and the influence of its substituents are central to contemporary research. For instance, the presence of chlorine atoms in amides can introduce unique reactivity, making them valuable intermediates in the synthesis of more complex molecules. The study of chlorinated amides also extends to their interactions with other chemicals, which is relevant in fields like water treatment, where the reactivity of polyamide membranes with chlorine is a subject of investigation. nih.gov

Significance of this compound as a Synthetic Intermediate

While direct applications of this compound are not documented, its structure suggests significant potential as a synthetic intermediate. The key reactive sites in the molecule are the chlorine atom and the amide bond itself.

The chlorine atom can be displaced by a variety of nucleophiles in substitution reactions. This allows for the introduction of other functional groups, such as amines, thiols, or azides, leading to the synthesis of a diverse range of derivatives. This versatility is a hallmark of chlorinated compounds in organic synthesis.

The amide bond, while generally stable, can be cleaved under specific conditions. More importantly, the N-benzyl group can be removed to yield the corresponding primary amide. This debenzylation can be achieved through various methods, including acid-catalyzed cleavage or catalytic hydrogenation. researchgate.netresearchgate.net This makes the N-benzyl group a useful protecting group in multi-step syntheses.

The combination of a reactive chlorine atom and a cleavable N-benzyl group makes this compound a potentially valuable building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.

Overview of Key Research Avenues and Scholarly Contributions

Given the limited direct research on this compound, key research avenues can be extrapolated from studies on structurally similar compounds.

Synthesis and Derivatization: A primary research avenue would be the development of an efficient synthesis for this compound. A plausible route involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with benzylamine (B48309). hud.ac.ukpearson.com The synthesis of the acid chloride precursor, 3-chloro-2,2-dimethylpropanoyl chloride (also known as chloropivaloyl chloride), is a known industrial process. google.compatsnap.com Subsequent research could then focus on exploring the reactivity of the chloro-substituent, leading to a library of new compounds.

Biological Activity Screening: Many N-benzyl amides and chlorinated organic molecules exhibit biological activity. For instance, compounds with similar structures have been investigated for antimicrobial and anticancer properties. solubilityofthings.com A logical research direction would be to synthesize this compound and its derivatives and screen them for various biological activities. For example, some nitrones containing an N-benzyl group have been synthesized and tested for their antioxidant and anti-inflammatory activities. mdpi.com

Materials Science Applications: The rigid 2,2-dimethylpropyl backbone could impart interesting physical properties to polymers or other materials derived from this compound. Research could explore the incorporation of this compound or its derivatives into polymer chains to modify their thermal stability, solubility, or other characteristics.

The following table provides a summary of plausible research findings based on related compounds.

| Research Area | Potential Findings |

| Synthesis | Can be synthesized from 3-chloro-2,2-dimethylpropanoyl chloride and benzylamine. |

| Reactivity | The chlorine atom is susceptible to nucleophilic substitution. The N-benzyl group can be cleaved. |

| Biological Activity | Derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties. |

| Materials Science | Could be used as a monomer or additive to create polymers with unique properties. |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-chloro-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-12(2,9-13)11(15)14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRNLUHSVAKWTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501216085 | |

| Record name | 2-(Chloromethyl)-2-methyl-N-(phenylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82820-75-5 | |

| Record name | 2-(Chloromethyl)-2-methyl-N-(phenylmethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82820-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-2-methyl-N-(phenylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for N1 Benzyl 3 Chloro 2,2 Dimethylpropanamide

Established Synthetic Pathways to N1-Benzyl-3-chloro-2,2-dimethylpropanamide

Amidation Reactions via Carboxylic Acid Derivatives

Amidation reactions represent the most conventional approach to forming the N-benzyl amide linkage in the target molecule. These methods typically involve the activation of the carboxylic acid group of 3-chloro-2,2-dimethylpropanoic acid to facilitate nucleophilic attack by benzylamine (B48309).

A primary and highly effective method for the synthesis of this compound is the reaction between 3-chloro-2,2-dimethylpropionyl chloride and benzylamine. This reaction is a classic example of nucleophilic acyl substitution, where the highly reactive acid chloride readily reacts with the amine.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at reduced temperatures to control the exothermic nature of the reaction. A base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Chloro-2,2-dimethylpropionyl Chloride | Benzylamine | Triethylamine | Dichloromethane | 0 to 25 | High |

| 3-Chloro-2,2-dimethylpropionyl Chloride | Benzylamine | Pyridine | Diethyl Ether | 0 to 25 | High |

Alternatively, the direct condensation of 3-chloro-2,2-dimethylpropanoic acid with benzylamine can be achieved using specific dehydrating agents or coupling reagents. These reagents activate the carboxylic acid in situ, facilitating amide bond formation without the need to first synthesize the acid chloride. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).

The choice of reagent and solvent can significantly impact the reaction efficiency and the ease of product purification. These reactions are typically performed at room temperature in aprotic solvents like dichloromethane or dimethylformamide.

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Solvent | Yield (%) |

| 3-Chloro-2,2-dimethylpropanoic acid | Benzylamine | DCC | NHS | Dichloromethane | Moderate to High |

| 3-Chloro-2,2-dimethylpropanoic acid | Benzylamine | EDC | HOBt | Dimethylformamide | Moderate to High |

Note: Specific yield data for the synthesis of this compound using these methods would require targeted experimental investigation.

N-Alkylation Strategies for Amide Formation

An alternative synthetic route involves the formation of the N-benzyl bond via alkylation of a pre-existing amide. In this approach, 3-chloro-2,2-dimethylpropanamide (B3052445) would be treated with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride.

This N-alkylation reaction typically requires a strong base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

| Amide | Alkylating Agent | Base | Solvent | Temperature (°C) |

| 3-Chloro-2,2-dimethylpropanamide | Benzyl Bromide | NaH | THF | 0 to 25 |

| 3-Chloro-2,2-dimethylpropanamide | Benzyl Chloride | K-t-BuOK | DMF | 25 to 50 |

Note: The efficiency of this reaction can be influenced by factors such as steric hindrance and the potential for competing O-alkylation.

Exploration of Advanced Synthetic Techniques

Application of Organometallic Reagents in Propanamide Synthesis

While less common for the direct synthesis of N-substituted amides from carboxylic acids or their derivatives, organometallic reagents can play a role in related transformations. For instance, organolithium or Grignard reagents are powerful nucleophiles and strong bases.

In the context of propanamide synthesis, their application is more likely to be in the formation of precursors or in alternative, less direct synthetic routes. For example, an organometallic reagent could be used to generate a specific nucleophile for a substitution reaction on a related substrate. However, the direct reaction of common organometallic reagents like benzylmagnesium bromide or benzyllithium (B8763671) with 3-chloro-2,2-dimethylpropionyl chloride would primarily lead to ketone formation rather than the desired amide. Their high reactivity and basicity also make them incompatible with the acidic proton of an unsubstituted amide in an N-alkylation strategy, as they would preferentially act as a base.

The use of organometallic reagents in this specific synthesis would therefore represent a more advanced and less conventional approach, potentially involving bespoke catalyst systems or carefully designed multi-step sequences.

Continuous Flow Chemistry for Enhanced Scalability and Efficiency

The adoption of continuous flow chemistry offers a promising avenue for the synthesis of this compound, addressing many of the limitations associated with traditional batch processing. This methodology involves the continuous pumping of reactants through a network of tubes and reactors, enabling precise control over reaction parameters and leading to significant improvements in scalability, safety, and efficiency. While specific studies on the continuous flow synthesis of this compound are not extensively documented, the principles have been successfully applied to structurally similar amides and other fine chemicals, providing a strong basis for its prospective application.

In a potential continuous flow setup for this compound, 3-chloro-2,2-dimethylpropanoyl chloride and benzylamine solutions would be introduced into a microreactor. The small dimensions of the reactor channels ensure rapid mixing and superior heat transfer, which is crucial for managing the exothermic nature of the amidation reaction. This enhanced thermal control minimizes the formation of local hot spots, thereby reducing the likelihood of side reactions and decomposition, leading to a purer product stream. The ability to operate at higher temperatures and pressures safely can also accelerate the reaction rate significantly.

The scalability of the synthesis is another major benefit. Instead of using larger, more hazardous reactors for increased output, production can be scaled up by either extending the operational time of the flow reactor or by "numbering-up" – running multiple reactors in parallel. This approach avoids the challenges often associated with scaling up batch reactions, such as changes in mixing efficiency and heat transfer. The enclosed nature of the system also enhances safety by minimizing operator exposure to corrosive reagents like 3-chloro-2,2-dimethylpropanoyl chloride.

Green Chemistry Principles in this compound Synthesis (Prospective Research)

Applying green chemistry principles to the synthesis of this compound is a critical area for future research, aiming to reduce the environmental impact and improve the sustainability of the manufacturing process. The traditional Schotten-Baumann reaction, while effective, often involves chlorinated solvents and generates stoichiometric amounts of waste, highlighting the need for greener alternatives. walisongo.ac.id

A primary focus of prospective research would be the replacement of conventional solvents with more environmentally benign options. Solvents like dichloromethane, commonly used in amide synthesis, are associated with significant environmental and health concerns. ucl.ac.uk Research into bio-based solvents or even solvent-free reaction conditions could drastically reduce the process's environmental footprint. rsc.org Microwave-assisted synthesis in the absence of a solvent is one such avenue that has shown promise for other amidation reactions. rsc.org

Another key principle is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the final product. walisongo.ac.id The reaction of 3-chloro-2,2-dimethylpropanoyl chloride with benzylamine inherently produces hydrochloric acid as a by-product, which needs to be neutralized, thus lowering the atom economy. Alternative synthetic routes that avoid the use of the acid chloride, such as the direct catalytic amidation of 3-chloro-2,2-dimethylpropanoic acid, could be explored. ucl.ac.uk While requiring catalysts and often higher temperatures, this approach generates only water as a by-product, significantly improving the atom economy. walisongo.ac.id

The development and use of catalysts are central to green chemistry. For the direct amidation route, heterogeneous catalysts could offer advantages in terms of separation and reusability, further reducing waste. researchgate.net Enzymatic catalysis, using enzymes like lipases, represents another green alternative that can proceed under mild conditions with high specificity, although its applicability would need to be investigated for this specific substrate. nih.gov

A comparative analysis of different synthetic routes using green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, would be essential to quantify their environmental impact. PMI, for instance, considers the total mass of materials used (reactants, solvents, reagents) to produce a certain mass of the final product. walisongo.ac.id By evaluating these metrics, a more sustainable and efficient synthesis for this compound can be systematically developed.

Optimization of Reaction Parameters and Purity Enhancement

Control of pH and Temperature Profiles in Amidation Reactions

The precise control of pH and temperature is paramount in the synthesis of this compound to ensure high yield and purity. The amidation reaction between 3-chloro-2,2-dimethylpropanoyl chloride and benzylamine is highly exothermic and produces hydrochloric acid (HCl) as a by-product. Without proper control, this can lead to several undesirable outcomes.

Temperature Control: The initial reaction is typically conducted at low temperatures (e.g., 0-5 °C) to manage the exotherm. hud.ac.uk Uncontrolled temperature increases can accelerate side reactions, such as the formation of over-acylated products or the degradation of the starting materials and the product. A carefully controlled temperature profile, often involving slow, portion-wise addition of the acid chloride to the benzylamine solution, is crucial. Maintaining a consistent low temperature during the addition phase, followed by a gradual warming to room temperature, allows the reaction to proceed to completion without compromising the integrity of the product.

pH Control: The generation of HCl during the reaction necessitates the use of an acid scavenger. In many laboratory-scale preparations, an excess of the amine reactant (benzylamine) can serve this purpose. google.com However, for industrial processes, a more economical and controllable approach is the addition of a tertiary amine base, such as triethylamine, or an inorganic base like sodium hydroxide (B78521) or sodium carbonate. hud.ac.ukgoogle.com The role of the base is to neutralize the HCl as it is formed, preventing the protonation of the benzylamine. Protonated benzylamine is no longer nucleophilic and cannot react with the acid chloride, which would stall the reaction and reduce the yield. The pH of the reaction mixture must be maintained in a basic range to ensure the availability of the free amine. After the reaction is complete, the pH is typically adjusted during the work-up phase to facilitate the separation of the product from unreacted starting materials and by-products.

Strategies for By-product Mitigation and Isolation Efficiency

Effective strategies for mitigating by-products and enhancing isolation efficiency are essential for obtaining high-purity this compound. The primary by-product from the reaction of 3-chloro-2,2-dimethylpropanoyl chloride and benzylamine is the hydrochloride salt of the base used (e.g., benzylamine hydrochloride or triethylamine hydrochloride).

By-product Mitigation: The formation of this salt is unavoidable, but its impact on the isolation process can be managed. The main strategy to mitigate other organic by-products is the strict control of reaction conditions as described previously. One potential by-product is the diacylated amine, formed if the newly formed amide is further acylated. This is generally less of a concern with secondary amides under controlled conditions. Another potential issue is the presence of unreacted starting materials in the final product. This can be minimized by carefully controlling the stoichiometry of the reactants. A slight excess of one reactant can be used to ensure the complete consumption of the other, more valuable or difficult-to-remove reactant.

Isolation Efficiency: The isolation of the final product typically involves a series of work-up steps designed to separate the amide from the hydrochloride salt, any unreacted starting materials, and the solvent. A standard procedure includes:

Quenching: The reaction mixture is often quenched with water or a dilute aqueous acid to dissolve the hydrochloride salt.

Extraction: The organic product is extracted into a water-immiscible solvent. The choice of solvent is critical for ensuring good recovery and easy removal later.

Washing: The organic layer is washed sequentially with dilute acid (to remove any remaining amine), dilute base (like sodium bicarbonate solution, to remove any unreacted acid chloride), and finally with brine (to remove residual water).

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.

For achieving high purity, the crude product may require further purification, most commonly through recrystallization. The selection of an appropriate solvent system for recrystallization is key to obtaining a crystalline solid with high purity, as it allows for the selective precipitation of the desired amide while impurities remain in the mother liquor.

Chemical Reactivity and Advanced Transformations of N1 Benzyl 3 Chloro 2,2 Dimethylpropanamide

Reactivity at the Amide Functional Group

The amide linkage in N1-benzyl-3-chloro-2,2-dimethylpropanamide is a focal point for several important chemical reactions, including hydrolysis and N-derivatization. The stability of the amide bond is significant, yet it can be cleaved or modified under specific conditions.

Detailed Hydrolysis Mechanisms under Varied Conditions

The hydrolysis of this compound, which results in the cleavage of the amide bond to yield 3-chloro-2,2-dimethylpropanoic acid and benzylamine (B48309), can be achieved under both acidic and basic conditions. The mechanisms in each case differ substantially.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The nitrogen atom of the amide is generally not protonated due to the delocalization of its lone pair of electrons into the carbonyl system.

The mechanism proceeds through the following key steps:

Protonation of the carbonyl oxygen: This step activates the amide for nucleophilic attack.

Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This converts the benzylamino group into a better leaving group (benzylamine).

Elimination of benzylamine: The tetrahedral intermediate collapses, expelling benzylamine and reforming the carbonyl group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated to give the final product, 3-chloro-2,2-dimethylpropanoic acid.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as hydroxide (B78521) ions, the hydrolysis proceeds via a different pathway. This mechanism involves the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the amide.

The key steps are as follows:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the amide carbonyl carbon.

Formation of a tetrahedral intermediate: This results in a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the amide anion: The tetrahedral intermediate collapses, and in what is typically the rate-determining step, expels the benzylamide anion. This is a less favorable leaving group compared to the protonated amine in the acidic mechanism.

Proton transfer: An acid-base reaction occurs between the carboxylic acid and the strongly basic benzylamide anion to produce a carboxylate salt and benzylamine.

The rate of alkaline hydrolysis of N-alkyl amides can exhibit a dependence on the hydroxide ion concentration, sometimes showing a second-order term which suggests a more complex mechanism involving a second hydroxide ion in the rate-determining step.

| Condition | Key Mechanistic Steps | Products |

| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer to nitrogen. 4. Elimination of benzylamine. 5. Deprotonation of carboxylic acid. | 3-chloro-2,2-dimethylpropanoic acid and Benzylammonium salt |

| Basic | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of benzylamide anion. 4. Proton transfer. | 3-chloro-2,2-dimethylpropanoate salt and Benzylamine |

N-Derivatization Reactions: Alkylation and Acylation

The nitrogen atom of the amide in this compound can undergo further substitution reactions, namely alkylation and acylation, to form tertiary amides.

N-Alkylation:

The N-alkylation of secondary amides like this compound typically requires a strong base to deprotonate the amide nitrogen, forming an amidate anion. This anion then acts as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide).

A general scheme for N-alkylation is as follows:

Deprotonation: A strong base (e.g., NaH, KOt-Bu) removes the proton from the amide nitrogen to generate a nucleophilic amidate.

Nucleophilic attack: The amidate anion attacks the alkylating agent (R-X) in an SN2 reaction to form the N,N-disubstituted amide.

Various catalytic systems, including those based on nickel, have been developed for the N-alkylation of amides with alcohols, proceeding through a "borrowing hydrogen" mechanism. This method offers a more environmentally benign alternative to the use of alkyl halides.

N-Acylation:

N-acylation of this compound leads to the formation of an imide. This reaction is typically carried out by treating the amide with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base. The base serves to neutralize the acid byproduct and can also catalyze the reaction.

A common approach involves:

Reaction with an acylating agent: The amide reacts with an acyl chloride or anhydride.

Formation of a tetrahedral intermediate: The nitrogen atom attacks the carbonyl carbon of the acylating agent.

Elimination of the leaving group: The intermediate collapses, eliminating a chloride ion or a carboxylate anion to form the imide.

The use of an internal nucleophilic catalyst, such as a pyridine (B92270) ring incorporated into the amide structure, has been shown to facilitate N-acylation under mild conditions.

| Reaction | Reagents | Product Type |

| N-Alkylation | Strong base (e.g., NaH), Alkyl halide (R-X) | Tertiary amide |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., pyridine) | Imide |

Reactivity of the Chloro-Substituted Alkyl Chain

The presence of a chlorine atom on the alkyl chain introduces a site for nucleophilic substitution and enables intramolecular reactions.

Nucleophilic Substitution Reactions and Kinetics

The chloro-substituted carbon in this compound is a primary carbon. However, it is part of a neopentyl-like system due to the presence of the gem-dimethyl group at the adjacent carbon. This structural feature has a profound impact on the kinetics of nucleophilic substitution.

SN2 Mechanism:

Direct backside attack by a nucleophile, characteristic of the SN2 mechanism, is severely sterically hindered by the bulky gem-dimethyl group. This steric hindrance dramatically slows down the rate of SN2 reactions. Studies on analogous neopentyl halides have shown that they react orders of magnitude slower than other primary alkyl halides under SN2 conditions. Therefore, direct displacement of the chloride by a nucleophile is expected to be an extremely slow process.

SN1 Mechanism:

An SN1 mechanism would involve the formation of a primary carbocation upon departure of the chloride leaving group. Primary carbocations are highly unstable and their formation is energetically unfavorable. Although rearrangement to a more stable tertiary carbocation could potentially occur after its formation, the initial high-energy activation barrier for the formation of the primary carbocation makes the SN1 pathway also very slow.

Due to the limitations of both SN1 and SN2 pathways, nucleophilic substitution at the 3-chloro position of this compound is expected to be very sluggish under standard conditions.

| Mechanistic Pathway | Key Feature | Feasibility for this compound |

| SN2 | Backside nucleophilic attack | Highly hindered, extremely slow rate |

| SN1 | Formation of a primary carbocation | Highly unfavorable due to carbocation instability |

Intramolecular Cyclization for Heterocyclic Scaffold Construction

Despite the slow rate of intermolecular nucleophilic substitution, the chloro-substituted alkyl chain can participate in intramolecular reactions. A key transformation is the base-promoted intramolecular cyclization to form a β-lactam (azetidin-2-one).

In this reaction, a strong base is used to deprotonate the amide nitrogen, creating an intramolecular nucleophile. This amidate anion can then attack the carbon bearing the chlorine atom in an intramolecular SN2 reaction. This process, known as a 4-exo-tet cyclization, leads to the formation of a four-membered ring.

The general mechanism is as follows:

Deprotonation of the amide: A strong base (e.g., NaH, KOt-Bu) removes the proton from the amide nitrogen to form an amidate anion.

Intramolecular nucleophilic attack: The newly formed anion attacks the electrophilic carbon attached to the chlorine atom.

Ring closure and chloride elimination: A four-membered β-lactam ring is formed with the concurrent expulsion of the chloride ion.

This type of cyclization is a well-established method for the synthesis of β-lactams, which are important structural motifs in many antibiotics. The success of this intramolecular reaction, in contrast to the slow intermolecular counterpart, is due to the favorable proximity of the reacting centers.

Reactivity of the Benzyl (B1604629) Moiety

The N-benzyl group is not merely a passive substituent; it can be cleaved under various conditions, making it a useful protecting group for the amide nitrogen. The benzylic position is also susceptible to certain reactions.

Debenzylation Reactions:

The removal of the benzyl group can be accomplished through several methods, most commonly via catalytic transfer hydrogenation or oxidative cleavage.

Catalytic Transfer Hydrogenation: This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine. The reaction proceeds under relatively mild and neutral conditions to cleave the C-N bond, yielding the debenzylated amide and toluene.

Oxidative Cleavage: Oxidative methods for debenzylation are also known. For instance, treatment with certain oxidizing agents can lead to the removal of the benzyl group.

Reactions at the Benzylic Position:

The benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to radical reactions. For example, free radical bromination would be expected to occur selectively at the benzylic position. However, such reactions might be complicated by the presence of the other functional groups in the molecule.

The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The -CH₂-NH-CO-R group is generally considered to be an ortho-, para-directing and activating group, although its activating strength can be modest. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the ortho and para positions of the benzene (B151609) ring.

| Reaction Type | Reagents/Conditions | Outcome |

| Debenzylation | Pd/C, Ammonium formate | Cleavage of the N-benzyl group |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Substitution at ortho and para positions of the benzyl ring |

Investigation of Radical Reactions involving N-Benzyl-α-haloamides

The presence of a halogen atom alpha to the carbonyl group in N-benzyl-α-haloamides, such as this compound, suggests the potential for these compounds to participate in radical reactions. While direct studies on this specific molecule are not extensively documented, the reactivity of analogous systems provides insight into possible reaction pathways. The photochemical behavior of amides and N-haloimides can be extrapolated to predict the radical reactivity of this compound.

One potential pathway involves the photochemical activation of the N-haloamide functionality, should it be present or induced. For instance, a metal-free regioselective C(sp³)–H amination of amides has been demonstrated using N-haloimides in the presence of lithium tert-butoxide and visible light. rsc.org This process is proposed to proceed through a halogen-bonded electron donor–acceptor complex between the tert-butoxide and the N-haloimide, which enhances photoreactivity. rsc.org A similar mechanism could be envisioned for this compound if it were converted to an N-halo derivative.

Furthermore, manganese complexes of N-haloamides have been shown to undergo photochemical nitrene transfer to C-H bonds and olefins. illinois.edu The mechanism of these reactions is dependent on the nature of the halogen atom, with N-chloroamides proceeding through the initial cleavage of the Mn-N bond to form Mn(II) and amidyl radical intermediates. illinois.edu This suggests that under appropriate catalytic conditions, the amide nitrogen of this compound could be activated to form nitrogen-centered radicals.

Another avenue for radical generation is the homolytic cleavage of the C-Cl bond. This process can be initiated photochemically or through the use of radical initiators. Once formed, the resulting carbon-centered radical could participate in a variety of transformations, including additions to unsaturated systems or hydrogen atom abstraction. The stability of the radical intermediate would play a crucial role in determining the feasibility and outcome of these reactions.

The table below summarizes potential radical reactions based on analogous systems.

| Reaction Type | Proposed Intermediate | Potential Product | Analogous System |

| Photochemical Amination | Amidyl Radical | C-H aminated derivative | N-haloimides with amides rsc.org |

| Nitrene Transfer | Mn(IV) nitrenoid | Aziridinated or aminated products | Manganese N-haloamide complexes illinois.edu |

| C-Cl Bond Homolysis | α-carbonyl carbon radical | Addition or substitution products | General alkyl halides |

Dearomative Cyclization Pathways

The N-benzyl group in this compound presents an opportunity for dearomative cyclization reactions, a powerful strategy for the synthesis of complex, three-dimensional structures from flat, aromatic precursors. This transformation typically involves the intramolecular attack of a nucleophile, generated elsewhere in the molecule, onto the benzyl ring.

A well-established method for initiating such cyclizations is through the deprotonation of a carbon atom adjacent to a carbonyl group or a benzylic position using a strong base, such as an organolithium reagent. In the context of N-benzyl benzamides, asymmetric deprotonation using chiral lithium amides has been shown to initiate an enantioselective dearomatizing cyclization, leading to the formation of enantiomerically enriched isoindolinones. ethz.ch This suggests that the amide proton of this compound could be removed, followed by an intramolecular cyclization onto the benzyl ring.

Furthermore, dearomatizing anionic cyclizations of N-benzyl-N-methyldiphenylphosphinamides have been reported, where treatment with sec-butyllithium (B1581126) followed by reaction with various electrophiles affords tetrahydrobenzo[c]-1-aza-2λ⁵-phospholes with excellent diastereoselectivity. wikipedia.org This reaction is analogous to the dearomatizing anionic cyclization of N-alkyl-N-benzylbenzamides. wikipedia.org The initial product of these cyclizations is often an extended enolate. researchgate.net

The success of these cyclizations can be influenced by the reaction conditions. For instance, in the cyclization of lithiated N-benzyl p-anisamide, the best yields are obtained when the organolithium is formed under conditions that promote cyclization, allowing the anion to cyclize before potential side reactions occur. researchgate.net

The table below outlines key features of dearomative cyclization pathways relevant to this compound.

| Key Feature | Description | Example from Literature |

| Initiation | Deprotonation using a strong base (e.g., chiral lithium amides, sec-butyllithium). ethz.chwikipedia.org | Asymmetric deprotonation of N-benzyl benzamides. ethz.ch |

| Intermediate | Formation of a lithiated species that acts as an intramolecular nucleophile. researchgate.net | Extended enolate from the cyclization of lithiated benzamides. researchgate.net |

| Product | Formation of polycyclic structures, such as isoindolinones or tetrahydro-1H-naphtho[1,2-c] ethz.chwikipedia.org-azaphosphole 1-oxides. ethz.chorganic-chemistry.org | Synthesis of (±)-kainic acid via dearomatising cyclisation. researchgate.net |

| Stereoselectivity | Can be controlled through the use of chiral reagents or auxiliaries. ethz.ch | Asymmetric cyclization with chiral lithium amides. ethz.ch |

Advanced Chemical Transformations and Functionalization

Carbon-Carbon Bond Formation Methodologies

The chloro-substituted carbon atom in this compound provides a handle for various carbon-carbon bond-forming reactions. One of the most prominent classes of reactions for this purpose is the Friedel-Crafts alkylation. wikipedia.org In this electrophilic aromatic substitution reaction, the alkyl halide, in the presence of a Lewis acid catalyst, generates a carbocation or a related electrophilic species that is then attacked by an aromatic ring. masterorganicchemistry.comorgoreview.com

An alternative approach for C-C bond formation involves the use of the N-benzylamide moiety to generate a stabilized nucleophile. For instance, benzamidomethylation of carbon nucleophiles has been achieved using (benzamidomethyl)triethylammonium chloride in aqueous media. arkat-usa.org This suggests that this compound could potentially be converted into a more reactive electrophile that can then be coupled with various carbon nucleophiles.

The table below summarizes potential C-C bond formation methodologies applicable to this compound.

| Methodology | Description | Potential Substrates | Key Considerations |

| Friedel-Crafts Alkylation | Electrophilic aromatic substitution where the α-haloamide acts as the alkylating agent in the presence of a Lewis acid. wikipedia.orgmasterorganicchemistry.com | Electron-rich arenes. researchgate.net | Potential for carbocation rearrangements and polyalkylation. masterorganicchemistry.com |

| Coupling with Carbon Nucleophiles | Reaction of the α-chloroamide with various carbon nucleophiles, potentially activated by a Lewis acid or other means. | Malonates, β-ketoesters, enamines. | The reactivity of the α-chloroamide may need to be enhanced. |

| Benzamidomethylation | Conversion of the N-benzylamide to an electrophilic species for reaction with carbon nucleophiles. arkat-usa.org | Active methylene (B1212753) compounds. arkat-usa.org | Requires initial transformation of the starting material. |

Chiral Synthesis and Enantioselective Derivatization (Prospective Research)

The development of synthetic methods to access chiral derivatives of this compound is a promising area for future research. The presence of the α-chloro group makes this compound a valuable precursor for the synthesis of enantioenriched molecules.

One prospective approach is the use of photoenzymatic catalysis. It has been demonstrated that flavin-dependent "ene"-reductases can catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high chemo- and stereoselectivity. organic-chemistry.org An engineered photoenzyme could potentially be employed for the enantioselective synthesis of α-chiral amides from prochiral starting materials related to this compound. organic-chemistry.org These enantioenriched α-haloamides are versatile intermediates that can be converted into a variety of chiral motifs through Sₙ2 reactions, for example, with sodium azide (B81097) to form α-aminoamides. organic-chemistry.org

Another avenue for prospective research is the development of enantioselective catalytic methods for the derivatization of the α-position. Chiral catalysts could be employed to control the stereochemistry of nucleophilic substitution reactions at the α-carbon. Furthermore, the synthesis of chiral N-benzylic heterocycles has been achieved through Ni/photoredox dual catalysis, involving the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. wiley-vch.de This suggests that methodologies could be developed to functionalize the benzyl group of this compound in an enantioselective manner.

The table below outlines prospective research directions for the chiral synthesis and enantioselective derivatization of this compound.

| Research Direction | Proposed Methodology | Potential Outcome |

| Enantioselective Synthesis | Photoenzymatic hydroalkylation of a related alkene with a dichloroamide precursor. organic-chemistry.org | Enantioenriched this compound. |

| Enantioselective Derivatization | Catalytic asymmetric nucleophilic substitution at the α-carbon. | Chiral α-substituted derivatives with high enantiomeric excess. |

| Functionalization of the Benzyl Group | Ni/photoredox dual catalysis for asymmetric cross-coupling. wiley-vch.de | Enantioenriched products with functionalization on the benzyl ring. |

| Use as a Chiral Auxiliary | Development of derivatives where the N-benzyl group acts as a chiral auxiliary. researchgate.net | Diastereoselective synthesis of new chiral compounds. |

Photochemical and Electrochemical Reaction Pathways (Prospective Research)

The exploration of photochemical and electrochemical reactions of this compound represents a frontier in its chemical transformations. These methods offer mild and often unique reaction pathways that are not accessible through traditional thermal methods.

Photochemical reactions could be initiated by the excitation of the amide chromophore or by the use of a photosensitizer. The photochemical intramolecular [2+2] cycloaddition of N-benzoylformyl α,β-unsaturated amides to produce bicyclic imides has been reported. dtu.dk While this compound does not possess an α,β-unsaturated system, this demonstrates the potential for photochemical cyclizations within N-benzylamide structures. Furthermore, the photochemical reaction of N-benzyl-N-methylmethacrylthioamide has been shown to yield different products in solution versus the solid state, highlighting the influence of the reaction medium on photochemical outcomes. rsc.org

The table below summarizes prospective photochemical and electrochemical reaction pathways for this compound.

| Reaction Pathway | Proposed Method | Potential Transformation |

| Photochemical Cyclization | Intramolecular photochemical reaction, possibly involving the benzyl ring. | Formation of novel polycyclic structures. |

| Photochemical Radical Reactions | Photosensitized generation of radicals from the C-Cl bond. | Functionalization at the α-position via radical intermediates. |

| Electrochemical Oxidation | Anodic oxidation, potentially mediated by NHPI. | α-Oxidation at the benzylic position. |

| Electrochemical Debenzylation | Anodic cleavage of the C-N bond. | Removal of the benzyl protecting group. |

Comprehensive Structural Elucidation and Spectroscopic Characterization of N1 Benzyl 3 Chloro 2,2 Dimethylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional 1H and 13C NMR spectroscopy are the primary methods for determining the carbon-hydrogen framework of a molecule. Although specific experimental data for N1-Benzyl-3-chloro-2,2-dimethylpropanamide is not publicly available, a detailed analysis can be constructed based on established chemical shift principles and data from closely related analogs.

The 1H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH2-Ph) are anticipated to resonate as a doublet around δ 4.4-4.7 ppm, coupled to the adjacent amide proton. The amide proton (NH) itself would likely be observed as a broad singlet or a triplet (due to coupling with the benzylic CH2) in the region of δ 6.4-6.7 ppm. The two methyl groups on the propanamide backbone, being chemically equivalent, would produce a sharp singlet at approximately δ 1.2-1.4 ppm, integrating to six protons. The chloromethyl group's protons (CH2Cl) would also appear as a singlet, expected to be downfield around δ 3.6-3.8 ppm due to the electron-withdrawing effect of the chlorine atom.

The 13C NMR spectrum would provide complementary information. The carbonyl carbon of the amide is the most deshielded and would be found around δ 170-175 ppm. The aromatic carbons of the benzyl group would have signals in the δ 127-138 ppm range, with the ipso-carbon (the one attached to the CH2 group) being at the higher end of this range. The benzylic carbon is expected at approximately δ 44 ppm. The quaternary carbon of the 2,2-dimethyl group would appear around δ 40-45 ppm, while the methyl carbons would resonate at a much higher field, around δ 25 ppm. The chloromethyl carbon is anticipated to be in the range of δ 45-50 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic (C6H5) | 7.2-7.4 | Multiplet | 5H |

| Amide (NH) | 6.4-6.7 | Broad Singlet/Triplet | 1H |

| Benzylic (CH2-Ph) | 4.4-4.7 | Doublet | 2H |

| Chloromethyl (CH2Cl) | 3.6-3.8 | Singlet | 2H |

| Dimethyl (2 x CH3) | 1.2-1.4 | Singlet | 6H |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170-175 |

| Aromatic (C-ipso) | ~138 |

| Aromatic (CH) | 127-129 |

| Chloromethyl (CH2Cl) | 45-50 |

| Benzylic (CH2-Ph) | ~44 |

| Quaternary (C(CH3)2) | 40-45 |

| Dimethyl (CH3) | ~25 |

For an unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap, two-dimensional (2D) NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, for instance, confirming the coupling between the amide proton and the benzylic methylene protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum. For example, the singlet at δ 1.2-1.4 ppm in the 1H spectrum would correlate with the carbon signal at ~25 ppm in the 13C spectrum, confirming the assignment of the dimethyl groups.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations. This technique would be instrumental in piecing together the molecular fragments. For example, correlations would be expected from the benzylic protons to the ipso-aromatic carbon and the amide carbonyl carbon. Similarly, the protons of the methyl groups would show correlations to the quaternary carbon and the carbonyl carbon, confirming the connectivity of the propanamide backbone.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, offering a definitive picture of the molecule's conformation, as well as intermolecular interactions that govern the crystal packing. While a crystal structure for this compound itself has not been reported, the structure of the closely related compound, 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide, provides significant analogous insight.

| Atoms Defining Dihedral Angle | Angle (°) | Description |

|---|---|---|

| C(aromatic)-C(aromatic)-C(benzyl)-N | Variable | Orientation of the benzyl group relative to the aromatic ring |

| C(aromatic)-C(benzyl)-N-C(carbonyl) | ~90 | Twist of the amide plane relative to the benzyl group |

| C(benzyl)-N-C(carbonyl)-C(quaternary) | ~180 | Planarity of the amide bond |

Intermolecular forces, particularly hydrogen bonds, play a critical role in the packing of molecules in a crystal lattice. In N-substituted amides, the amide proton (N-H) is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. In the crystal structure of the analog, intermolecular N-H···O hydrogen bonds link the molecules into chains or dimers. This is a highly characteristic interaction for secondary amides and is a dominant factor in their crystal packing. The specific geometry of these hydrogen bonds (donor-acceptor distance and angle) provides information about their strength.

The geometry of the amide bond itself provides insight into its electronic structure. The C-N bond in an amide has partial double bond character due to resonance, which results in a shorter bond length than a typical C-N single bond and a planar geometry for the amide group. X-ray crystallography can precisely measure these bond lengths. For instance, in the analogous structure, the C=O bond distance is slightly elongated, and the C-N bond is shortened, which is indicative of electron delocalization across the O=C-N system. This delocalization is fundamental to the chemical and physical properties of amides.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a spectrum is produced that is characteristic of the compound's molecular vibrations.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and bond types. For this compound, the IR spectrum would be expected to show characteristic peaks for the amide, aromatic, and alkyl halide functionalities.

Key Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3350-3180 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Alkyl) | Stretching | 2950-2850 |

| C=O (Amide I) | Stretching | 1680-1630 |

| N-H (Amide II) | Bending | 1550-1510 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-Cl | Stretching | 800-600 |

Note: This table represents expected ranges for the functional groups present in the molecule. Actual peak positions can be influenced by the molecular environment.

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be valuable for confirming the presence of the aromatic ring and the carbon-carbon backbone.

Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=C (Aromatic) | Ring Breathing | ~1000 |

| C=C (Aromatic) | Stretching | 1605-1585 |

| C-H (Aromatic) | Stretching | 3080-3020 |

| C-C (Alkyl) | Stretching | 1200-800 |

Note: This table indicates typical Raman shifts for the key functional groups. The actual spectrum would provide more detailed structural information.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₂H₁₆ClNO), the molecular weight is 225.71 g/mol .

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 225. Due to the presence of chlorine, an isotope peak [M+2]⁺ at m/z 227 would also be observed, with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecule under electron ionization would likely involve cleavage at the amide bond and loss of the benzyl and chloroalkyl groups.

Predicted Fragmentation Pattern for this compound

| Fragment Ion | Structure | Predicted m/z |

| [M-Cl]⁺ | C₁₂H₁₆NO⁺ | 190 |

| [M-CH₂Cl]⁺ | C₁₁H₁₄NO⁺ | 176 |

| [C₇H₇]⁺ | Benzyl cation | 91 |

| [C₅H₉O]⁺ | Pivaloyl cation | 85 |

Note: This table presents a hypothetical fragmentation pattern. The actual mass spectrum would be required for definitive structural confirmation.

Chromatographic and Other Analytical Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are used to separate components of a mixture for purity assessment and quantitative analysis. A reverse-phase HPLC method would be suitable for this compound, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The retention time of the compound would be a key identifier under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a chemical reaction and to identify the components of a mixture. Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. For this compound, a silica (B1680970) gel stationary phase with a mobile phase of a hexane (B92381) and ethyl acetate (B1210297) mixture would likely be effective for both TLC analysis and column chromatographic purification. The retention factor (Rf) value from TLC would provide a characteristic measure of the compound's polarity.

Computational and Theoretical Studies on N1 Benzyl 3 Chloro 2,2 Dimethylpropanamide

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental in understanding the electronic properties and three-dimensional structure of a molecule. These methods provide insights into the stability, reactivity, and intermolecular interactions of a compound.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. For a molecule like N1-Benzyl-3-chloro-2,2-dimethylpropanamide, DFT calculations, often using a basis set such as B3LYP/6-311++G(2d,p), would be employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net

The energetic profile of the molecule, including its total energy, heat of formation, and vibrational frequencies, can also be calculated. These energetic parameters are crucial for understanding the molecule's stability and are often used in conjunction with experimental techniques like X-ray crystallography for structural validation. In a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a related N-benzyl amide, DFT was successfully used to simulate its infrared spectrum, which showed good agreement with experimental data. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for an N-benzyl amide derivative (Calculated using DFT) Note: This data is representative and based on typical values for similar structures, not on experimental or calculated values for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| C-N (amide) | 1.35 Å | |

| N-CH2 (benzyl) | 1.46 Å | |

| C-Cl | 1.78 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-C | 121.0° | |

| Dihedral Angle | C-C-N-C | Variable (defines conformation) |

Molecular Electrostatic Potential (MESP) and Electron Localization Function (ELF) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map displays regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic centers, respectively. For this compound, the MESP would likely show a negative potential around the carbonyl oxygen and the chlorine atom, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amide group and the benzyl (B1604629) ring would exhibit positive potential. researchgate.netijasret.com

The Electron Localization Function (ELF) provides a graphical representation of the electron pairing in a molecule. It helps in understanding the nature of chemical bonds, distinguishing between covalent bonds, lone pairs, and core electrons. An ELF analysis of the title compound would visualize the high electron density localized in the C=O, C-N, and C-Cl bonds, as well as the lone pairs on the oxygen, nitrogen, and chlorine atoms. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO would likely be localized on the benzyl ring and the amide group, which are the most electron-rich regions. The LUMO is expected to be distributed over the carbonyl group and the C-Cl bond, representing the most electrophilic sites. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 2: Representative FMO Energies for a Structurally Similar Compound Note: These values are illustrative and derived from computational studies on related molecules.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Conformational Analysis and Dynamics

The flexibility of this compound allows it to exist in various spatial arrangements or conformations. Understanding these conformations and the energy barriers between them is crucial for comprehending its biological activity and physical properties.

Prediction of Preferred Conformers and Conformational Energy Barriers

Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step. For the title compound, key rotatable bonds include the C-N bond of the amide and the N-CH2 bond of the benzyl group. The rotation around the amide C-N bond is generally restricted due to its partial double bond character, leading to the existence of syn and anti conformers. mdpi.com

Computational studies on similar amides have shown that the energy barrier to rotation around the C-N amide bond can be significant, often in the range of 15-20 kcal/mol. mdpi.com The preferred conformer would be the one with the lowest energy, which minimizes steric hindrance and optimizes electronic interactions.

Investigation of Dynamic Stereochemistry and Atropisomerism

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, separable enantiomers or diastereomers. In the context of N-benzyl amides, particularly those with bulky substituents on the aromatic ring or the amide nitrogen, the barrier to rotation around the Ar-N or Ar-CO bond can be high enough to allow for the isolation of atropisomers at room temperature. rsc.orgrsc.org

For this compound, the presence of the two methyl groups on the propanamide moiety could potentially restrict rotation around the N-CO bond. Computational studies would be essential to calculate the rotational energy barrier. If this barrier is sufficiently high (typically > 20-25 kcal/mol), the compound could exhibit atropisomerism. researchgate.netnih.gov Detailed experimental and computational studies on atropisomeric N-chloroamides have revealed that racemization is correlated with amide isomerization, highlighting the complex dynamic stereochemistry in such systems. rsc.orgrsc.org

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A thorough search of published crystallographic and theoretical chemistry research has yielded no studies performing Hirshfeld surface analysis or other forms of intermolecular interaction analysis specifically for this compound. While this technique is widely used to understand crystal packing and non-covalent interactions in molecular solids, it has not been applied to the title compound in any available literature. Consequently, data tables and detailed discussions regarding its specific intermolecular contacts are not available.

Research Applications of N1 Benzyl 3 Chloro 2,2 Dimethylpropanamide in Advanced Organic Synthesis

Utility as a Versatile Building Block in the Synthesis of Complex Molecules

The unique combination of a reactive chloromethyl group, a sterically hindered dimethylpropyl core, and a versatile N-benzyl protecting group positions N1-Benzyl-3-chloro-2,2-dimethylpropanamide as a potentially valuable building block in multistep organic synthesis. The chloro-substituent provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This facilitates the construction of more complex molecular architectures.

The gem-dimethyl group imparts steric bulk, which can influence the stereochemical outcome of reactions at adjacent centers, a crucial aspect in the synthesis of chiral molecules and natural products. Furthermore, the benzyl (B1604629) group on the amide nitrogen can be readily cleaved under various conditions, revealing a secondary amide for further functionalization or cyclization reactions. While direct examples are scarce, the analogous compound, N-(2-(5-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl)-3-chloro-2,2-dimethylpropanamide, has been synthesized and investigated for its biological activities, highlighting the accessibility and potential of this structural class in creating complex molecules. sioc-journal.cn

Precursor for Diverse Heterocyclic Systems

The inherent functionality of this compound makes it a theoretical precursor for a variety of heterocyclic systems through intramolecular cyclization pathways.

While direct synthesis of isoxazolidinones from this compound is not documented, related N-benzyl nitrones are known to undergo cycloaddition reactions to form isoxazolidines. researchgate.net Conceptually, conversion of the chloro-amide to a suitable precursor that could undergo an intramolecular cyclization is a plausible, though undemonstrated, synthetic route.

The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a three-carbon unit with an amidine or related species. While this compound itself is not a direct precursor in common pyrimidine syntheses, the N-benzyl amide moiety is a feature in some strategies for creating fused pyrimidine systems. For instance, the activation of N-benzyl groups by adjacent amides has been utilized in the synthesis of pyrrolo[2,3-d]pyrimidines. rsc.orgnih.gov This suggests that, with appropriate modifications, the core structure of this compound could potentially be incorporated into precursors for such heterocyclic systems.

The intramolecular cyclization of 3-haloamides is a known method for the synthesis of β-lactams (azetidin-2-ones), and under specific conditions, could potentially lead to aziridinones, though this is a less common transformation. The presence of the 3-chloro substituent in this compound provides the necessary electrophilic center for a potential intramolecular nucleophilic attack by the amide nitrogen upon deprotonation. The success of such a cyclization would be highly dependent on the reaction conditions and the steric hindrance imposed by the gem-dimethyl group.

Contribution to the Development of Chemical Libraries for Research

The structure of this compound lends itself to the generation of chemical libraries for biological screening. The reactive chloromethyl group can be displaced by a variety of nucleophiles, allowing for the rapid generation of a diverse set of derivatives from a common intermediate. This parallel synthesis approach is a cornerstone of modern drug discovery and chemical biology. By reacting this compound with a library of amines, thiols, alcohols, or other nucleophiles, a large number of distinct compounds can be synthesized and subsequently evaluated for their biological properties.

Applications in Coordination Chemistry and Ligand Design

The amide functionality within this compound offers a potential coordination site for metal ions. While this specific compound has not been reported as a ligand, the modification of its structure could lead to novel ligands for coordination chemistry. For example, replacement of the chloro group with a coordinating moiety, such as a pyridine (B92270) or imidazole, could generate a bidentate ligand. The steric bulk provided by the gem-dimethyl groups could influence the coordination geometry and the properties of the resulting metal complexes.

Q & A

Q. Table 1: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH | 6.08 | Singlet | Amide proton |

| CH2 (Benzyl) | 4.35 | Doublet | Benzyl group |

| C=O | 170–175 | - | Carbonyl carbon |

Basic: How is the crystal structure of this compound determined?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Slow evaporation of an ethanol solution yields suitable crystals .

Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 294 K.

Refinement : SHELXL software refines the structure, achieving R-factor < 0.084. The molecule adopts a planar amide group, with benzyl and chloro substituents on opposite sides of the ring .

Q. Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P-1 |

| Unit cell dimensions | a = 8.21 Å, b = 10.54 Å, c = 12.73 Å |

| Hydrogen bonding | N–H⋯O (2.89 Å), C–H⋯O (3.12 Å) |

Advanced: How can researchers resolve contradictions in crystallographic data using SHELX?

Answer:

Discrepancies in bond lengths or thermal parameters may arise due to twinning or disorder. Mitigation strategies include:

Robust refinement : Use SHELXL’s TWIN/BASF commands for twinned data .

Validation tools : Check ADDSYM for missed symmetry and PLATON for voids.

Data-to-parameter ratio : Maintain ≥ 15:1 to avoid overfitting. For example, a ratio of 24.2 was achieved in a related propanamide structure .

Advanced: What is the environmental degradation pathway under anaerobic conditions?

Answer:

Anaerobic soil studies reveal:

Primary degradation : 25.6–51% mineralization over 60 days.

Metabolite formation :

- FMC 65317 : N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide (37.9% yield) via hydroxylation and dechlorination .

Analytical methods : LC-MS/MS with electrospray ionization (ESI+) tracks degradation products .

Advanced: How to design structure-activity relationship (SAR) studies for antiproliferative activity?

Answer:

Analog synthesis : Modify the benzyl group (e.g., 4-chlorophenyl) and assess substituent effects .

Biological assays :

- In vitro : Test against HeLa cells (IC50 determination via MTT assay).

- Key finding : N-Benzyl-3-(4-chlorophenyl)-3-hydroxy analogs show enhanced activity due to hydrogen bonding with cellular targets .

Q. Table 3: Antiproliferative Activity (HeLa Cells)

| Compound | IC50 (μM) | Key Structural Feature |

|---|---|---|

| Parent compound | 45.2 | Unmodified benzyl |

| 4-Cl-substituted | 18.7 | Chlorophenyl group |

Advanced: How to detect degradation products using advanced NMR techniques?

Answer:

2D NMR : Utilize HSQC and HMBC to correlate protons with carbons in metabolites.

Dynamic NMR : Monitor temperature-dependent shifts for tautomeric forms (e.g., hydroxylated derivatives) .

Isotope labeling : Use 13C-labeled starting materials to trace degradation pathways .

Basic: What safety protocols are required for handling this compound?

Answer:

PPE : Gloves (nitrile), lab coat, and goggles.

Ventilation : Use fume hoods due to irritant (Xi) properties .

Waste disposal : Neutralize with 10% NaOH before incineration.

Advanced: How to model environmental release rates and aquatic toxicity?

Answer:

EPI Suite : Estimate logP (2.8) and biodegradation half-life (t1/2 = 60 days).

QSAR models : Predict EC50 for aquatic organisms using molecular descriptors (e.g., polar surface area = 45 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.